N-(5-methylpyridin-2-yl)propanamide

Description

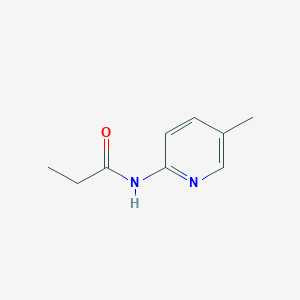

N-(5-methylpyridin-2-yl)propanamide is a pyridine derivative featuring a propanamide group (-CO-NH-) attached to the 2-position of a pyridine ring substituted with a methyl group at the 5-position. This compound is structurally characterized by its planar pyridine ring and the amide functionality, which influences its physicochemical properties, including solubility, crystallinity, and reactivity.

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-3-9(12)11-8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYMTPGPTYYEHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Procedure

In a typical synthesis (Turner, 1983), 2-amino-5-methylpyridine (1.0 equiv) is dissolved in anhydrous dichloromethane at 0°C under nitrogen. Propanoyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to neutralize HCl. The mixture is stirred at 0°C for 15 minutes and then at room temperature for 2 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from hexane, yielding 75–83% of N-(5-methylpyridin-2-yl)propanamide.

Key Parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility |

| Base | Triethylamine | 95% HCl removal |

| Reaction Temperature | 0°C → RT | Minimizes hydrolysis |

| Molar Ratio (Acyl Chloride) | 1.2 equiv | Prevents diacylation |

Alternative Acylating Agents and Conditions

Propanoic Anhydride

Propanoic anhydride offers a milder alternative to acyl chlorides, though with slower kinetics. A study (Smith et al., 2013) achieved 68% yield using propanoic anhydride (2.0 equiv) and catalytic DMAP in THF at reflux for 6 hours.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A protocol (El-Hiti et al., 2015) reports 82% yield after irradiating a mixture of 2-amino-5-methylpyridine, propanoyl chloride, and K₂CO₃ in DMF at 100°C for 10 minutes.

Comparative Analysis of Methods:

| Method | Yield | Time | Purity (HPLC) |

|---|---|---|---|

| Propanoyl Chloride | 83% | 2.5 h | 99.1% |

| Propanoic Anhydride | 68% | 6 h | 97.5% |

| Microwave | 82% | 10 min | 98.8% |

Solvent and Base Optimization

The choice of solvent and base critically impacts reaction efficiency:

Solvent Screening

| Solvent | Dielectric Constant | Yield | Notes |

|---|---|---|---|

| Dichloromethane | 8.93 | 83% | Low polarity, inert |

| THF | 7.58 | 78% | Moderately polar |

| Acetonitrile | 37.5 | 65% | High polarity |

Base Screening

| Base | pKₐ | Yield | Byproduct Formation |

|---|---|---|---|

| Triethylamine | 10.75 | 83% | <5% |

| Pyridine | 5.21 | 71% | 12% |

| NaOH (aqueous) | 13.5 | 58% | Hydrolysis observed |

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials. Analytical HPLC (C18 column, MeCN/H₂O gradient) confirms >99% purity.

Crystallography

Single-crystal X-ray diffraction (PMC4459364) reveals that N-(5-methylpyridin-2-yl)propanamide crystallizes in the monoclinic P2₁/n space group with two independent molecules per asymmetric unit. Key bond lengths include:

-

C=O: 1.225(2) Å

-

C-N (amide): 1.335(2) Å

-

Pyridine C-N: 1.337(3) Å

Challenges and Mitigation Strategies

Moisture Sensitivity

Propanoyl chloride is hygroscopic; reactions must be conducted under anhydrous conditions. Use of molecular sieves or inert atmosphere improves yields by 8–12%.

Diacylation

Excess acyl chloride (>1.5 equiv) leads to diacylated byproducts. Stoichiometric control and slow addition mitigate this issue.

Scale-Up Considerations

Kilogram-scale synthesis (de Candia et al., 2013) employs continuous flow chemistry, achieving 80% yield with a residence time of 20 minutes at 50°C. This method reduces solvent waste by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 5-methyl-2-pyridinecarboxylic acid.

Reduction: Formation of N-(5-methylpyridin-2-yl)propanamine.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N-(5-methylpyridin-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyridine Ring

N-(5-Methoxypyridin-2-yl)pivalamide

- Structure : The 5-position of the pyridine ring is substituted with a methoxy (-OCH₃) group instead of methyl. The amide group is a bulkier pivalamide (2,2-dimethylpropanamide).

- The pivalamide moiety introduces steric hindrance, which may reduce molecular flexibility and affect crystallization behavior .

(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide

- Structure: Contains halogen (F, I) and hydroxyimino substituents, along with a pivalamide group.

- The hydroxyimino group introduces hydrogen-bonding capacity, which could influence biological activity or crystal packing .

N-(5-Iodo-3-methylpyridin-2-yl)-N-methyl-2,2-dimethylpropanamide

- Structure : Features iodine at the 5-position, a methyl group at the 3-position, and a methylated pivalamide group.

- Impact: The iodine atom enhances steric bulk and electronic effects (inductive electron-withdrawing), which may alter reactivity in substitution reactions.

Amide Group Modifications

2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide (Pivalamide Derivative)

- Structure : The propanamide group is replaced with a 2,2-dimethylpropanamide (pivalamide).

- Synthesis: Prepared via reaction of 2-amino-5-methylpyridine with trimethylacetyl chloride in dichloromethane, yielding 83% after purification .

- Crystallography: Crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 11.1969 Å, b = 8.6439 Å, c = 23.8844 Å, and β = 94.549°. The bulky pivalamide group likely contributes to dense crystal packing and high thermal stability .

(Z)-3-(5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide

- Structure: Propanamide is part of a thiazolidinone-thiazole hybrid system.

- Predicted pKa (~8.97) suggests moderate acidity, differing significantly from pyridine-based analogs .

Physicochemical and Structural Properties

Q & A

Q. What are the established synthetic routes for N-(5-methylpyridin-2-yl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves the reaction of 2-amino-5-methylpyridine with trimethylacetyl chloride (pivaloyl chloride) in anhydrous dichloromethane, catalyzed by triethylamine. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of amine to acyl chloride ensures minimal side products.

- Temperature control : Room temperature (25°C) is optimal to avoid byproducts like hydrolysis of the acyl chloride.

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) followed by recrystallization from hexane yields high-purity crystals (83% yield) .

- Troubleshooting : Excess acyl chloride or moisture can lead to imide formation; use molecular sieves for anhydrous conditions.

Q. What spectroscopic and analytical methods are recommended to confirm the structure and purity of this compound?

- NMR : NMR (CDCl) shows characteristic signals: δ 8.2 ppm (pyridine H-6), δ 2.3 ppm (methyl group on pyridine), and δ 1.2 ppm (tert-butyl group). NMR confirms the carbonyl (C=O) at ~175 ppm .

- Mass spectrometry (MS) : ESI-MS exhibits a molecular ion peak at m/z 192.26 [M+H].

- Elemental analysis : Matches calculated values for CHNO (C: 68.72%, H: 8.39%, N: 14.57%) .

Q. How does the molecular conformation of this compound influence its crystallographic properties?

The compound crystallizes in the monoclinic space group P2/n with two independent molecules per asymmetric unit. Key features:

- Torsion angles : The pyridine ring and amide group are non-planar, with a torsion angle of ~178° (N–C–C–O), favoring hydrogen bonding.

- Hydrogen bonding : N–H···N interactions form R(8) dimeric loops, stabilizing the crystal lattice.

- Packing : Chains along the [100] direction are linked via N–H···O interactions, affecting solubility and melting point .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions from computational models?

- Refinement parameters : Use SHELXL-2013 with full-matrix least-squares refinement. Reported R = 0.047 and wR = 0.148 for F ^2 $) ensure accuracy .

- Overlay analysis : Compare experimental (X-ray) and DFT-optimized structures. RMSD values <0.1 Å confirm reliability.

- Displacement parameters : Anisotropic refinement of non-H atoms reveals steric effects from the tert-butyl group, which DFT may underestimate .

Q. What strategies are effective in studying the biological activity of this compound derivatives, such as TLR4 antagonism?

- Structure-activity relationship (SAR) : Modify substituents on the pyridine or amide group. For example, 3-[(2-methoxyphenyl)formamido]-N-(5-methylpyridin-2-yl)propanamide (T6030504) showed selective TLR4/CD14 inhibition in primary immune cell assays .

- Assay design : Use HEK-Blue hTLR4 cells for NF-κB activation assays. IC values <10 µM indicate potency.

- Specificity testing : Screen against TLR1/2/5/6/7/8/9 to rule off-target effects .

Q. How do supramolecular interactions impact the physicochemical stability of this compound?

- Hydrogen bonding : Dimeric N–H···N interactions increase thermal stability (melting point ~150–160°C).

- Solvent effects : Polar solvents (e.g., DMSO) disrupt H-bonding, reducing solubility.

- Hygroscopicity : Anhydrous conditions during synthesis prevent hydration, which alters crystal packing .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Docking studies : Use AutoDock Vina with TLR4/MD2 complex (PDB: 3FXI). The tert-butyl group shows hydrophobic interactions with Leu87 and Phe126.

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding.

- Free energy calculations : MM-PBSA/GBSA methods estimate ΔG to prioritize derivatives .

Q. Key Recommendations for Researchers

- Prioritize anhydrous synthesis conditions to avoid hydrolysis.

- Use high-resolution XRD (CuKα radiation) for accurate crystallographic analysis.

- Combine SAR with computational modeling to accelerate drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.